REACTION_SMILES
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[CH2:1]([O:2][C:4]([c:5]1[cH:6][cH:7][n:8][cH:9][cH:10]1)=[O:11])[CH3:3].[CH:12]1([NH2:15])[CH2:13][CH2:14]1>>[C:4]([c:5]1[cH:6][cH:7][n:8][cH:9][cH:10]1)(=[O:11])[NH:15][CH:12]1[CH2:13][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CC1
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Name
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Type
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product
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Smiles
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O=C(NC1CC1)c1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |